molecular formula C13H18BrNO2 B069415 Tert-butyl 2-bromophenethylcarbamate CAS No. 171663-06-2

Tert-butyl 2-bromophenethylcarbamate

Cat. No. B069415
CAS RN: 171663-06-2
M. Wt: 300.19 g/mol
InChI Key: CCLKBQZVNSHZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-bromophenethylcarbamate (TBBC) is a synthetic compound that has been used in a variety of scientific research applications. TBBC is an organobromine compound that is composed of bromine, phenyl, and tert-butyl groups. It is a white crystalline solid with a melting point of 121-123 °C. TBBC is used as a reagent in organic synthesis, as well as a catalyst for various reactions. It is also used as a model compound for studying the reactivity of bromine-containing compounds.

Scientific Research Applications

  • Transformation of tert-butyl Sulfides : Bromination of tert-butyl sulfides results in monobromo derivatives, with tert-butyl sulfides being metalated in specific positions depending on the reaction conditions. This process can yield various derivatives, including tert-butyl dilithium sulfides (Gol'dfarb, Stoyanovich, & Chermanova, 1973).

  • Synthesis of Substituted Furan : Tert-butyl substituted furan compounds are synthesized through reactions involving tert-butyl N-substituted carbamates. This process is significant in the preparation of complex organic molecules, particularly in heterocyclic chemistry (Padwa, Brodney, & Lynch, 2003).

  • Arylpalladium Halide Complexes : Monomeric arylpalladium(II) halide complexes containing tert-butyl phosphine ligands have been synthesized, which play a crucial role in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).

  • Crystal Structure Analysis : Tert-butyl acetylcarbamate, synthesized using natural phosphate as a catalyst, demonstrates significant hydrogen bonding in its crystal structure, which is crucial for understanding molecular interactions and crystal packing (Dawa El Mestehdi et al., 2022).

  • Synthesis of Light-Emitting Anthracenes : 2-tert-butyl substituted anthracenes, synthesized from tert-butyl anthraquinone, exhibit properties useful in creating blue-light-emitting diodes (LEDs) (Danel et al., 2002).

  • Synthesis of Secondary Amines : Tert-butyl carbamates like tert-butyl 2-naphthalenesulfonylcarbamate facilitate the stepwise synthesis of secondary aliphatic amines, demonstrating their utility in complex organic syntheses (Grehn & Ragnarsson, 2002).

  • Reactivity of N-(3-thienyl)carbamates : Studies on tert-butyl N-(3-thienyl)carbamates reveal their use in preparing various heterocyclic compounds, highlighting their versatility in synthetic chemistry (Brugier, Outurquin, & Paulmier, 2001).

  • Synthesis of Hyperbranched Polymers : Tert-butyl acrylate is used in atom transfer radical polymerization to create hyperbranched polymers, which have applications in material science (Cheng, Simon, Hartenstein, & Müller, 2000).

  • Boc-protected Amines Synthesis : The tert-butyl carbamate group is used in the mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines, a crucial step in peptide synthesis (Lebel & Leogane, 2005).

  • Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide, yielding tert-butanesulfinamides and tert-butyl sulfoxides, is a significant step in synthesizing chiral compounds (Cogan et al., 1998).

Safety and Hazards

Tert-butyl 2-bromophenethylcarbamate is considered harmful . The safety information includes pictograms, signal word “Warning”, and hazard statements H302 . Precautionary statements include P264, P270, P330, P501 .

Mechanism of Action

Target of Action

Tert-butyl 2-bromophenethylcarbamate is a complex organic compound with a molecular weight of 300.2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The bromophenethyl group may also interact with various biological targets, affecting their function . More detailed studies are needed to elucidate the exact mechanism of action of this compound.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Carbamates, in general, can affect a variety of biochemical pathways, particularly those involving enzymes like acetylcholinesterase. The bromophenethyl group may also influence various biochemical processes .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a carbamate derivative, it may exert its effects through enzyme inhibition, leading to alterations in cellular processes. The exact effects would depend on the specific targets and pathways involved .

properties

IUPAC Name

tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLKBQZVNSHZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598800
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171663-06-2
Record name tert-Butyl [2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-bromophenethylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-bromophenethylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-bromophenethylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-bromophenethylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-bromophenethylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-bromophenethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.